1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.
Chloromethylation: The [1.1.1]propellane undergoes a chloromethylation reaction to introduce the chloromethyl group.
Aryl Substitution: The final step involves the substitution of the chloromethyl group with a 2,6-dimethylphenyl group under specific reaction conditions
Industrial production methods often employ continuous flow synthesis techniques to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The bicyclo[1.1.1]pentane scaffold is known to participate in radical reactions, which can be used to introduce new functional groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for phenyl rings in drug design, improving the pharmacokinetic properties of drug candidates.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the development of new materials with specific properties.
Chemical Biology: The compound is used in chemical biology to study the effects of three-dimensional scaffolds on biological activity.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and phenyl ring-containing compounds:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached.
Phenyl Ring-Containing Compounds: Phenyl rings are planar, whereas bicyclo[1.1.1]pentane scaffolds are three-dimensional.
The uniqueness of this compound lies in its ability to combine the properties of both bicyclo[1.1.1]pentane and chloromethyl groups, offering a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-4-3-5-11(2)12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMGXIBVYKFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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